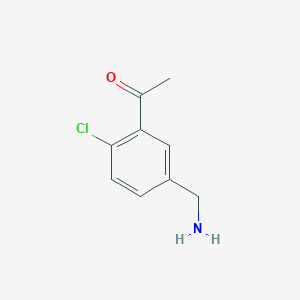
1-(5-(Aminomethyl)-2-chlorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Aminomethyl)-2-chlorophenyl)ethanone is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetophenone, where the phenyl ring is substituted with an aminomethyl group at the 5-position and a chlorine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Aminomethyl)-2-chlorophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and nitromethane.
Nitroaldol Reaction: The nitroaldol (Henry) reaction between 2-chlorobenzaldehyde and nitromethane produces 2-chloro-5-nitrophenylmethanol.
Reduction: The nitro group in 2-chloro-5-nitrophenylmethanol is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: The resulting 2-chloro-5-aminophenylmethanol is then oxidized to this compound using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-(Aminomethyl)-2-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-(Aminomethyl)-2-chlorophenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-(Aminomethyl)-2-chlorophenyl)ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in various chemical reactions. The chlorine atom may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
2-Chloroacetophenone: Similar structure but lacks the aminomethyl group.
5-Aminomethyl-2-chlorobenzaldehyde: Similar structure but has an aldehyde group instead of a ketone.
2-Chloro-5-nitroacetophenone: Similar structure but has a nitro group instead of an aminomethyl group.
Uniqueness: 1-(5-(Aminomethyl)-2-chlorophenyl)ethanone is unique due to the presence of both the aminomethyl and chlorine substituents, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
1-[5-(aminomethyl)-2-chlorophenyl]ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,5,11H2,1H3 |
InChI-Schlüssel |
TUHWRPJOOIYBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


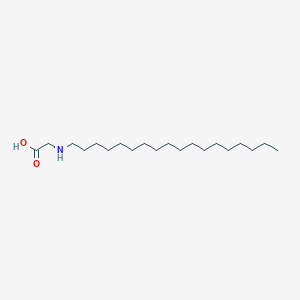
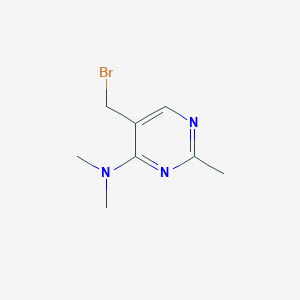
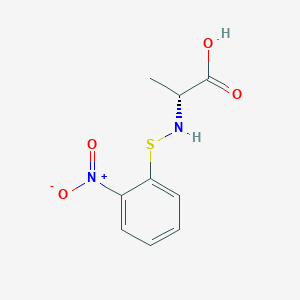
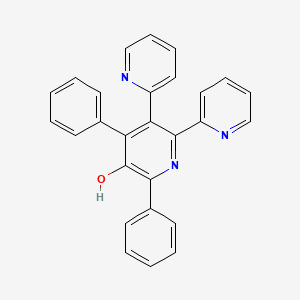
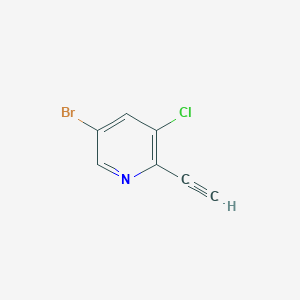

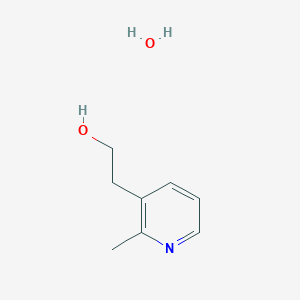
amine](/img/structure/B13123017.png)



![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)

![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
